N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-(4-methylphenyl)ethanediamide
Overview
Description
N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-(4-methylphenyl)ethanediamide, commonly known as BPEDE, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPEDE is a member of the ethylenediamine family of compounds, which are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
BPEDE has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and toxicology. In neuroscience, BPEDE has been used as a ligand for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. BPEDE has also been studied for its potential as a PET imaging agent for the detection of dopamine receptors in vivo. In pharmacology, BPEDE has been shown to have antipsychotic and anxiolytic effects in animal models. In toxicology, BPEDE has been used as a model compound for the study of drug metabolism and toxicity.
Mechanism of Action
The mechanism of action of BPEDE is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. This means that it blocks the binding of dopamine to the receptor, which leads to a decrease in the activity of the dopamine pathway in the brain. This mechanism of action is similar to that of other antipsychotic drugs, such as haloperidol and risperidone.
Biochemical and Physiological Effects:
BPEDE has been shown to have several biochemical and physiological effects in animal models. In a study conducted on rats, BPEDE was found to decrease the levels of dopamine in the striatum, which is a key brain region involved in the regulation of movement and reward. BPEDE was also found to increase the levels of the stress hormone corticosterone in the blood, which suggests that it may have anxiogenic effects. In another study, BPEDE was found to decrease the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
One advantage of using BPEDE in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the dopamine pathway in the brain. Another advantage is its relatively low toxicity, which makes it a safer alternative to other antipsychotic drugs. However, one limitation of using BPEDE is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on BPEDE. One direction is to investigate its potential as a PET imaging agent for the detection of dopamine receptors in vivo. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and glutamate systems. Additionally, further studies are needed to determine the optimal dosing and administration methods for BPEDE in different experimental settings.
properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-18-7-9-20(10-8-18)24-22(28)21(27)23-11-12-25-13-15-26(16-14-25)17-19-5-3-2-4-6-19/h2-10H,11-17H2,1H3,(H,23,27)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHISGKIAJLYIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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